molecular formula C18H18O4S2 B11998051 Diethyl 2,2'-dithiobisbenzoate CAS No. 54481-26-4

Diethyl 2,2'-dithiobisbenzoate

Cat. No.: B11998051
CAS No.: 54481-26-4
M. Wt: 362.5 g/mol
InChI Key: RUOMYSSJJNEDSR-UHFFFAOYSA-N
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Description

Diethyl 2,2’-dithiobisbenzoate is an organic compound with the molecular formula C18H18O4S2. It is a heterocyclic organic compound that falls under the category of dithiobenzoates. This compound is characterized by the presence of two ethyl ester groups attached to a benzoate moiety, which are linked by a disulfide bond. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2’-dithiobisbenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2-mercaptobenzoic acid with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of diethyl 2,2’-dithiobisbenzoate often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-dithiobisbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2’-dithiobisbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is employed in studies involving disulfide bond formation and cleavage, which are crucial in protein folding and stability.

    Medicine: Research on diethyl 2,2’-dithiobisbenzoate includes its potential use in drug development, particularly in designing molecules with disulfide linkages.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes

Mechanism of Action

The mechanism of action of diethyl 2,2’-dithiobisbenzoate involves the cleavage and formation of disulfide bonds. This compound can act as a disulfide exchange reagent, facilitating the transfer of disulfide bonds between molecules. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-dithiobisbenzoate is unique due to its disulfide linkage, which imparts distinct redox properties. This makes it particularly useful in applications requiring reversible disulfide bond formation and cleavage, setting it apart from other similar compounds .

Properties

CAS No.

54481-26-4

Molecular Formula

C18H18O4S2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxycarbonylphenyl)disulfanyl]benzoate

InChI

InChI=1S/C18H18O4S2/c1-3-21-17(19)13-9-5-7-11-15(13)23-24-16-12-8-6-10-14(16)18(20)22-4-2/h5-12H,3-4H2,1-2H3

InChI Key

RUOMYSSJJNEDSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OCC

Origin of Product

United States

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